molecular formula C19H23FN4OS B2608298 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-80-6

2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2608298
CAS No.: 887218-80-6
M. Wt: 374.48
InChI Key: RLVVRAFICHNSJZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and functional groups such as a fluorophenyl group and a methylpiperidinyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the thiazole intermediate with a hydrazine derivative to form the fused thiazolo[3,2-b][1,2,4]triazole ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazolo[3,2-b][1,2,4]triazole intermediate.

    Attachment of the Methylpiperidinyl Group: Finally, the methylpiperidinyl group is attached through a reductive amination reaction, where the intermediate reacts with 3-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

In biological research, 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-((4-chlorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-Ethyl-5-((4-bromophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 2-Ethyl-5-((4-methylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVVRAFICHNSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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